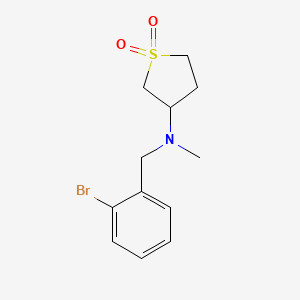
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics . This compound, in particular, features a bromobenzyl group attached to a tetrahydrothiophene ring, which is further substituted with a methylamino group and a sulfone group.
準備方法
The synthesis of 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be achieved through several synthetic routes. One common method involves the condensation of 2-bromobenzylamine with tetrahydrothiophene 1,1-dioxide in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions include various substituted thiophene derivatives with potential biological activities.
科学的研究の応用
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
類似化合物との比較
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:
3-((2-Chlorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and reactivity.
3-((2-Fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
3-((2-Methylbenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Features a methyl group, potentially altering its pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological properties.
特性
分子式 |
C12H16BrNO2S |
|---|---|
分子量 |
318.23 g/mol |
IUPAC名 |
N-[(2-bromophenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C12H16BrNO2S/c1-14(11-6-7-17(15,16)9-11)8-10-4-2-3-5-12(10)13/h2-5,11H,6-9H2,1H3 |
InChIキー |
ADTULFZVPOCYRB-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1Br)C2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


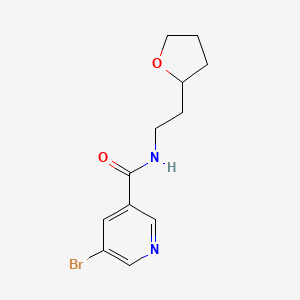

![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

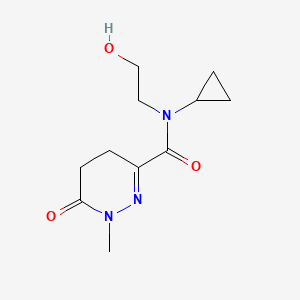
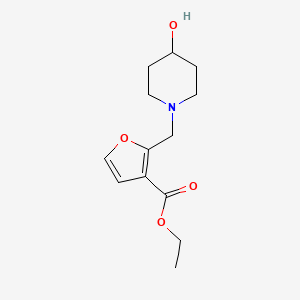
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
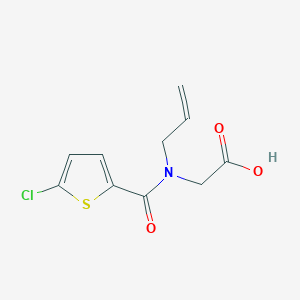
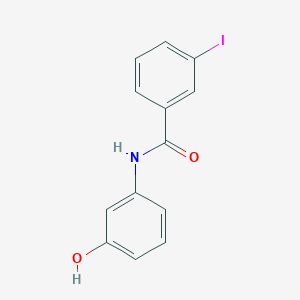
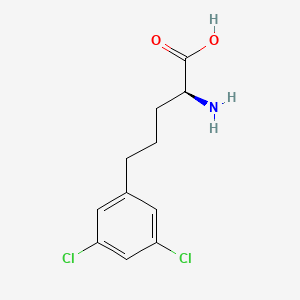
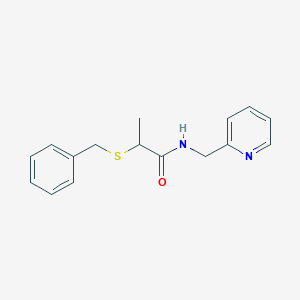
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
